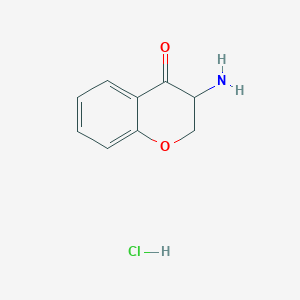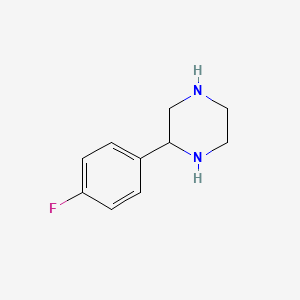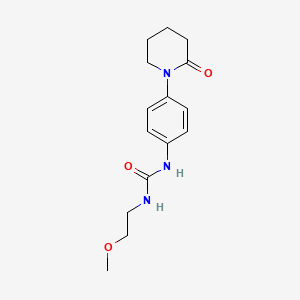
Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate” is a chemical compound with diverse applications in scientific research . It has a molecular weight of 327.81 .
Synthesis Analysis
The synthesis of compounds similar to “Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate” involves selective substitution for one chlorine atom in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide ion . The products formed are in the lactam form .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22ClN5O2/c1-14(2,3)22-13(21)19-10-6-4-9(5-7-10)18-12-17-8-16-11(15)20-12/h8-10H,4-7H2,1-3H3,(H,19,21)(H,16,17,18,20)/t9-,10- . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
CTLA-4 Small Molecule Degradation Agent
This compound is used as a CTLA-4 small molecule degradation agent . It shows good degradation activity on CTLA-4 at the nanomolar (nM) level in in vitro studies . This application is significant in the field of immunotherapy, where CTLA-4 is a target for cancer treatment.
Anticancer Applications
The compound has been found to have potential anticancer applications . It’s part of a new class of small molecule compounds having high degradation activity on CTLA-4, which is a protein receptor that downregulates the immune system . CTLA-4 is a target of several anticancer drugs, which block the function of CTLA-4, thereby stimulating the immune system to attack cancer cells .
Chemopreventive Effects on Colorectal Cancer
Research has shown that this compound may have chemopreventive effects on colorectal cancer . The study suggests that the compound could be involved in the chemopreventive effects of statins on colorectal cancer .
Microbiota-derived Tryptophan Catabolites Mediator
The compound has been found to mediate the effects of microbiota-derived tryptophan catabolites . This is significant in the field of microbiome research, where the interactions between the gut microbiota and host metabolism are of great interest .
Antimalarial Applications
1,3,5-triazine derivatives, which include this compound, have been investigated as biologically active small molecules with potential antimalarial applications .
Antimicrobial Applications
These compounds also exhibit antimicrobial activities , making them potential candidates for the development of new antimicrobial drugs .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-5-18(7-8-19)11-16-9-15-10(14)17-11/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAQKQOEOGJHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide](/img/structure/B2633469.png)
![8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2633472.png)
![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633473.png)

![N,2-bis(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2633475.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2633477.png)

![Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2633479.png)

![N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide](/img/structure/B2633481.png)

![(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2633486.png)